molecular formula C8H12Cl2O B13945328 3-Chloro-1-methylcyclohexane-1-carbonyl chloride CAS No. 70586-23-1

3-Chloro-1-methylcyclohexane-1-carbonyl chloride

Cat. No.: B13945328
CAS No.: 70586-23-1
M. Wt: 195.08 g/mol
InChI Key: HNLKYBBEPQDODJ-UHFFFAOYSA-N
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Description

3-Chloro-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a carbonyl chloride group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1-methylcyclohexane followed by the introduction of a carbonyl chloride group. The reaction conditions often include the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the use of chlorinating agents to introduce the carbonyl chloride group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Hydrolysis: Water or aqueous solutions of acids or bases are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Various substituted cyclohexane derivatives.

    Hydrolysis: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-Chloro-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-methylcyclohexane: Similar structure but lacks the carbonyl chloride group.

    3-Methylcyclohexane-1-carbonyl chloride: Similar structure but lacks the chlorine atom.

Uniqueness

3-Chloro-1-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring

Properties

CAS No.

70586-23-1

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

3-chloro-1-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H12Cl2O/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5H2,1H3

InChI Key

HNLKYBBEPQDODJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)Cl)C(=O)Cl

Origin of Product

United States

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